Puerol B
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Overview
Description
Puerol B is a natural compound isolated from the roots of Pueraria lobata, a traditional medicinal herb extensively used in Chinese medicine. . This compound is a phenolic compound with potential bioactive properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Puerol B can be synthesized through the extraction and isolation from the roots of Pueraria lobata. The process involves several steps, including solvent extraction, chromatography, and crystallization. The roots are typically dried and ground into a powder before being subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of industrial-scale chromatography and crystallization techniques ensures the efficient isolation of this compound from large quantities of Pueraria lobata roots. The process is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Puerol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .
Scientific Research Applications
Chemistry: Puerol B is used as a starting material for synthesizing novel compounds with potential bioactive properties.
Mechanism of Action
Puerol B exerts its effects through various molecular targets and pathways. It inhibits enzymes such as α-glucosidase and α-amylase by interacting with their active sites via hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions likely contribute to the inhibitory effects observed in enzyme assays . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Puerol B is compared with other similar compounds isolated from Pueraria lobata, such as puerarin and daidzein. While all these compounds exhibit bioactive properties, this compound is unique due to its specific inhibitory activity against α-glucosidase and α-amylase . Other similar compounds include:
Puerarin: Known for its cardiovascular protective effects.
Daidzein: Exhibits estrogenic activity and is studied for its potential in hormone replacement therapy.
This compound’s unique combination of enzyme inhibitory activity and antioxidant properties makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-22-13-6-7-14(16(20)9-13)15-10-18(21)23-17(15)8-11-2-4-12(19)5-3-11/h2-7,9-10,17,19-20H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPYRSBJENOECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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